Home > Products > Screening Compounds P44544 > mTOR/HDAC1-IN-12l
mTOR/HDAC1-IN-12l -

mTOR/HDAC1-IN-12l

Catalog Number: EVT-1535141
CAS Number:
Molecular Formula: C28H38N8O5
Molecular Weight: 566.663
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mTOR/HDAC1-IN-12l is a novel potent dual inhibitor of mTOR and HDAC1.
Overview

mTOR/HDAC1-IN-12l is a novel compound designed as a dual inhibitor targeting both histone deacetylase 1 and the mechanistic target of rapamycin. This compound has garnered attention due to its potential therapeutic applications in treating hematologic malignancies. The design and synthesis of mTOR/HDAC1-IN-12l involve a pyrimidine-pyrazolyl pharmacophore, which is instrumental in its inhibitory activity against these two critical proteins involved in cancer progression.

Source

The compound was synthesized as part of research aimed at developing effective dual-target inhibitors for cancer therapy. The study highlighted that mTOR/HDAC1-IN-12l exhibited potent inhibition with half-maximal inhibitory concentrations of 1.2 nM for mTOR and 0.19 nM for HDAC1, indicating its strong potential as an antitumor agent .

Classification

mTOR/HDAC1-IN-12l falls under the classification of dual inhibitors, specifically targeting histone deacetylases and the mechanistic target of rapamycin. These classes of compounds are significant in cancer treatment due to their roles in regulating cell growth, proliferation, and apoptosis.

Synthesis Analysis

Methods

The synthesis of mTOR/HDAC1-IN-12l involves several key steps:

  1. Protection of Amino Groups: The amino group in hexaaminocaproic acid is protected using di-tert-butyl dicarbonate.
  2. Condensation Reaction: The protected compound is reacted with another compound using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and 1-hydroxybenzotriazole to form an intermediate.
  3. Deprotection: The Boc group is removed using trifluoroacetic acid.
  4. Final Condensation: The final compounds are obtained through further condensation reactions with substituted benzoic acids .

Technical Details

The purification of the synthesized compounds typically involves flash column chromatography with silica gel, followed by characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of mTOR/HDAC1-IN-12l features a pyrimidine-pyrazole core with hydroxamic acid as a zinc-binding motif, which is crucial for its interaction with the target enzymes. This structural design facilitates effective binding to the active sites of both histone deacetylase 1 and the mechanistic target of rapamycin.

Data

Chemical Reactions Analysis

Reactions

mTOR/HDAC1-IN-12l undergoes several chemical reactions during its synthesis:

  • Formation of Amide Bonds: The condensation reactions are primarily responsible for forming amide bonds between different molecular fragments.
  • Deacetylation: As a histone deacetylase inhibitor, it promotes the accumulation of acetylated histones by inhibiting their removal, which is critical for gene expression regulation.

Technical Details

The reactions are monitored using thin-layer chromatography to ensure completion and purity before proceeding to subsequent steps.

Mechanism of Action

Process

The mechanism of action involves the inhibition of both histone deacetylase 1 and the mechanistic target of rapamycin:

  • Histone Deacetylase Inhibition: By inhibiting histone deacetylase 1, mTOR/HDAC1-IN-12l increases acetylation levels of histones, leading to enhanced transcriptional activation of tumor suppressor genes.
  • mTOR Inhibition: Inhibiting the mechanistic target of rapamycin disrupts cellular signaling pathways that promote cell growth and proliferation, thereby inducing apoptosis in cancer cells .

Data

Preliminary studies indicate that treatment with mTOR/HDAC1-IN-12l leads to significant tumor growth inhibition in xenograft models without causing substantial toxicity or weight loss in subjects .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, compounds similar to mTOR/HDAC1-IN-12l typically exhibit moderate solubility in organic solvents due to their complex structures.

Chemical Properties

Chemical properties include its ability to form stable complexes with zinc ions, which are essential for its interaction with histone deacetylase enzymes. The presence of hydroxamic acid enhances its binding affinity through chelation .

Applications

Scientific Uses

mTOR/HDAC1-IN-12l has potential applications in cancer therapy, particularly for hematologic malignancies. Its dual-target inhibition profile suggests it may be effective in overcoming resistance mechanisms associated with single-agent therapies targeting either histone deacetylases or the mechanistic target of rapamycin alone. Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings .

This compound represents a promising avenue for developing more effective treatments against various cancers by leveraging its dual inhibitory mechanisms.

Introduction to mTOR and HDAC Signaling Pathways in Oncobiology

mTOR Signaling: Molecular Architecture and Functional Complexes

The mammalian target of rapamycin (mTOR) is a conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It operates through two structurally and functionally distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes integrate diverse signals from growth factors, nutrients, energy status, and stress to modulate downstream anabolic and catabolic processes [2] [4].

mTORC1 and mTORC2: Structural and Regulatory Divergence

mTORC1 comprises mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and inhibitory subunits PRAS40 and DEPTOR. Its sensitivity to rapamycin stems from the FKBP12-rapamycin binding (FRB) domain. mTORC1 primarily localizes to lysosomal membranes and responds to nutrient availability (particularly leucine and arginine), growth factors via the PI3K/AKT axis, and cellular energy status through AMPK signaling. Key downstream effectors include ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which collectively promote mRNA translation, ribosome biogenesis, and lipid/nucleotide synthesis [4] [8].

Table 1: Structural and Functional Components of mTOR Complexes

ComponentmTORC1mTORC2Function
Core SubunitsmTOR, RaptormTOR, RictorScaffold for complex assembly
Regulatory ProteinsPRAS40, DEPTORmSIN1, Protor-1Inhibition (PRAS40/DEPTOR); Stability (mSIN1)
SensitivityRapamycin-sensitiveRapamycin-resistantPharmacological targeting
Key SubstratesS6K, 4E-BP1AKT (Ser473), PKC-αProtein synthesis; Cell survival signaling
Primary FunctionsProtein/lipid synthesisCytoskeletal organizationMetabolic reprogramming; Cell migration

mTORC2 contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mammalian stress-activated protein kinase-interacting protein 1 (mSIN1), and Protor-1. It exhibits resistance to acute rapamycin exposure and regulates spatial control of cell growth through phosphorylation of AGC kinase family members, including AKT at Ser473 (full activation) and protein kinase C-alpha (PKC-α). This complex governs cytoskeletal reorganization, cell survival, and ion transport, with critical implications for tumor metastasis [4] [6] [8].

mTOR in Tumor Metabolism, Proliferation, and Immune Evasion

mTOR signaling is hyperactivated in >70% of human malignancies due to genetic alterations in upstream regulators (PI3K amplification, PTEN loss) or direct mutations. Oncogenic mTOR signaling drives:

  • Metabolic Reprogramming: Through sterol regulatory element-binding proteins (SREBPs), mTORC1 enhances lipogenesis and NADPH production, while mTORC2 promotes sphingomyelin/cardiolipin synthesis for membrane biogenesis in hepatocellular carcinoma [2] [9].
  • Proliferation: Constitutive mTORC1 activation accelerates G1/S phase transition via cyclin-dependent kinase induction and suppresses autophagy, enabling uncontrolled growth [4] [8].
  • Immune Evasion: In hepatic cell carcinoma, PTEN loss upregulates immunosuppressive B7-H1 expression. mTORC1/2 also modulate T-cell differentiation—promoting immunosuppressive regulatory T cells (Tregs) while inhibiting cytotoxic CD8+ effector T cells [2] [6].

Table 2: mTOR Pathway Dysregulation in Human Cancers

Cancer TypeAlterationsFunctional Consequence
Breast CancerPIK3CA mutations (E545K/H1047R)Enhanced SREBP-driven lipogenesis
Hepatocellular CarcinomaPTEN lossB7-H1 upregulation; Immune suppression
LeukemiasmTORC1 hyperactivationG0/G1 arrest blockade; Apoptosis resistance
Colorectal CancermTOR/4E-BP1 overexpressionColon cancer stem cell proliferation

HDAC Enzymes: Classification and Epigenetic Regulation

Histone deacetylases (HDACs) remove acetyl groups from ε-N-acetyl lysine residues on histones and non-histone proteins, altering chromatin architecture and gene expression. HDAC1, a Class I HDAC (zinc-dependent enzyme), resides primarily in the nucleus and forms core components of transcriptional repression complexes like Sin3, NuRD, and CoREST [5] [10].

HDAC1 in Chromatin Remodeling and Non-Histone Protein Modulation

HDAC1 (encoded at 1p35.2-p35.1) catalyzes histone H3 and H4 deacetylation, leading to chromatin condensation and transcriptional silencing of tumor suppressor genes. Structural analyses (e.g., PDB ID: 4BKX) reveal that HDAC1 interacts with metastasis-associated protein 1 (MTA1) within the NuRD complex. The ELM2-SANT domains of MTA1 wrap around HDAC1, positioning its active site for nucleosome engagement [10]. Beyond histones, HDAC1 deacetylates:

  • Transcription Factors: p53 (inactivation of DNA binding), STAT3
  • DNA Repair Proteins: Ku70, WRN
  • Cytoskeletal Regulators: α-tubulin (affecting microtubule stability)This broad substrate spectrum enables HDAC1 to influence genomic stability, stress responses, and cell motility [5] [10].

HDAC Dysregulation in Cancer Pathogenesis

HDAC1 overexpression is documented in gastric, cervical, and hematologic malignancies, correlating with:

  • Epigenetic Silencing: Repression of CDKN1A (p21), PTEN, and BRCA1 via promoter hypoacetylation
  • Oncogenic Signaling: Deacetylation stabilizes β-catenin and HIF-1α, driving Wnt and hypoxia pathways
  • Metastasis: HDAC1-mediated downregulation of E-cadherin promotes epithelial-mesenchymal transition (EMT) [5] [8].

Rationale for Dual mTOR/HDAC Inhibition in Oncology

The convergence of mTOR and HDAC pathways in cancer pathogenesis provides a compelling rationale for co-targeting:

  • Feedback Loop Disruption: mTOR inhibition alone activates compensatory AKT signaling via mTORC2. HDAC inhibitors suppress PI3K/AKT through epigenetic modulation, abrogating this resistance [3] [9].
  • Synergistic Apoptosis Induction: HDAC inhibition increases histone acetylation (e.g., H3K9ac), exposing pro-apoptotic genes (e.g., BAX), while mTOR blockade reduces anti-apoptotic proteins like MCL-1 [1] [3].
  • Metabolic Interference: Dual targeting simultaneously inhibits mTOR-driven glycolysis and HDAC-mediated lipid metabolism, starving tumors of essential biosynthetic intermediates [1] [7].
  • Epigenetic Reprogramming of Immune Cells: Combined inhibition reverses HDAC-mediated suppression of tumor antigens and mTOR-driven Treg differentiation, enhancing anti-tumor immunity [2] [6].

Properties

Product Name

mTOR/HDAC1-IN-12l

IUPAC Name

(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide

Molecular Formula

C28H38N8O5

Molecular Weight

566.663

InChI

InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1

InChI Key

YPXRCUVTZDXVHY-HXUWFJFHSA-N

SMILES

O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2

Solubility

Soluble in DMSO

Synonyms

mTOR/HDAC1-IN-12l

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.